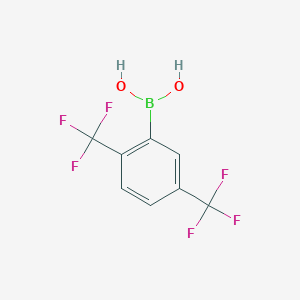

2,5-Bis(trifluoromethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[2,5-bis(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16)17/h1-3,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZMLRIREADJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381266 | |

| Record name | 2,5-bis(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196083-18-8 | |

| Record name | 2,5-bis(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2,5-Bis(trifluoromethyl)phenylboronic acid, a fluorinated organoboron compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for the 2,5-isomer, this guide also incorporates data from its close structural isomers, 2,4-Bis(trifluoromethyl)phenylboronic acid and 3,5-Bis(trifluoromethyl)phenylboronic acid, to provide a broader understanding of its expected characteristics and reactivity.

Core Properties

2,5-Bis(trifluoromethyl)phenylboronic acid is a white crystalline solid. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences its chemical and physical properties, enhancing its Lewis acidity and modulating its reactivity in cross-coupling reactions.

Physicochemical Data

Quantitative data for 2,5-Bis(trifluoromethyl)phenylboronic acid and its isomers are summarized in the tables below for easy comparison.

| Identifier | Value |

| Chemical Name | 2,5-Bis(trifluoromethyl)phenylboronic acid |

| CAS Number | 196083-18-8[1] |

| Molecular Formula | C₈H₅BF₆O₂[1] |

| Molecular Weight | 257.9 g/mol [1] |

| Property | 2,5-Bis(trifluoromethyl)phenylboronic acid | 2,4-Bis(trifluoromethyl)phenylboronic acid | 3,5-Bis(trifluoromethyl)phenylboronic acid |

| Melting Point | No data available | 110-117 °C | 217-220 °C |

| Appearance | White Crystalline Solid (inferred) | Crystals | Powder |

| Purity | ≥98%[1] | ≥95% | ≥95% |

| pKa | No data available | 7.40±0.58 (Predicted) | No data available |

| Solubility | Soluble in polar organic solvents (e.g., Methanol); poorly soluble in nonpolar solvents (e.g., hexanes) (inferred) | Soluble in Methanol | Soluble in Methanol |

Spectroscopic Data

| Spectroscopy | Expected Observations for 2,5-Bis(trifluoromethyl)phenylboronic acid |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). A broad singlet corresponding to the B(OH)₂ protons will also be present, which is exchangeable with D₂O. |

| ¹³C NMR | Signals for the aromatic carbons will be observed, with those directly attached to the trifluoromethyl groups appearing as quartets due to C-F coupling. The carbon attached to the boronic acid group will also be identifiable. |

| ¹⁹F NMR | Two distinct signals are expected for the two different trifluoromethyl groups on the aromatic ring. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹) are anticipated. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ or related fragments would be observed. |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and application of 2,5-Bis(trifluoromethyl)phenylboronic acid, based on established procedures for analogous fluorinated phenylboronic acids.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of arylboronic acids is through a Grignard reaction, followed by quenching with a borate ester and acidic workup.

Workflow for the Synthesis of 2,5-Bis(trifluoromethyl)phenylboronic acid

Caption: Grignard-based synthesis of 2,5-Bis(trifluoromethyl)phenylboronic acid.

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A solution of 1-bromo-2,5-bis(trifluoromethyl)benzene in anhydrous THF is added dropwise to initiate the reaction, which is maintained at a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours.

-

Borylation: In a separate flame-dried flask under a nitrogen atmosphere, a solution of trimethyl borate in anhydrous THF is cooled to -78 °C. The prepared Grignard reagent is then transferred via cannula to the cold trimethyl borate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

2,5-Bis(trifluoromethyl)phenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The electron-withdrawing nature of the trifluoromethyl groups can enhance the reactivity of the boronic acid.

General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reaction Setup: In a reaction vessel, combine 2,5-Bis(trifluoromethyl)phenylboronic acid (1.0-1.5 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, or dioxane and water.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Logical Relationships and Applications

The unique properties of 2,5-Bis(trifluoromethyl)phenylboronic acid, primarily driven by the two trifluoromethyl groups, make it a valuable building block in several areas of chemical research and development.

Logical Relationship of Properties to Applications

Caption: Relationship between properties and applications.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid functionality allows this molecule to participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

-

Pharmaceutical Synthesis: The introduction of trifluoromethyl groups into drug candidates is a common strategy to improve metabolic stability, bioavailability, and binding affinity. 2,5-Bis(trifluoromethyl)phenylboronic acid serves as a key building block for introducing the 2,5-bis(trifluoromethyl)phenyl moiety into complex pharmaceutical intermediates.

-

Materials Science: The unique electronic and physical properties conferred by the fluorine atoms make this compound an attractive component for the synthesis of advanced materials, such as liquid crystals and polymers with tailored properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Use in a well-ventilated area, such as a fume hood. Avoid breathing dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide serves as a foundational resource for understanding and utilizing 2,5-Bis(trifluoromethyl)phenylboronic acid in a research and development setting. As more experimental data becomes available, a more detailed and precise understanding of this compound's properties and reactivity will emerge.

References

Synthesis of 2,5-Bis(trifluoromethyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a robust and widely applicable synthesis route for 2,5-Bis(trifluoromethyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the well-established formation of an organometallic intermediate followed by borylation.

Synthetic Pathway Overview

The principal and most effective method for the synthesis of 2,5-Bis(trifluoromethyl)phenylboronic acid involves a two-step process. The synthesis commences with the formation of a Grignard reagent from 1-bromo-2,5-bis(trifluoromethyl)benzene. This highly reactive organometallic intermediate is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the desired boronic acid. This approach offers a good balance of reactivity, yield, and operational safety.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous fluorinated and trifluoromethylated phenylboronic acids.[1][2] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware should be thoroughly dried before use, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

2.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 1-Bromo-2,5-bis(trifluoromethyl)benzene | C₈H₃BrF₆ | 293.01 | 328-70-1 | Starting material |

| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | For Grignard reagent formation |

| Iodine | I₂ | 253.81 | 7553-56-2 | Initiator for Grignard reaction |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Solvent, must be dry |

| Trimethyl borate | B(OCH₃)₃ | 103.91 | 121-43-7 | Boron source |

| Hydrochloric Acid (10% aqueous solution) | HCl | 36.46 | 7647-01-0 | For workup |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

2.2. Step-by-Step Procedure

2.2.1. Preparation of the Grignard Reagent: 2,5-Bis(trifluoromethyl)phenylmagnesium Bromide

-

A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is flame-dried under a stream of nitrogen to ensure all moisture is removed.

-

Magnesium turnings (1.1 equivalents) are added to the flask, followed by a single crystal of iodine to initiate the reaction.

-

Anhydrous THF is added to the flask to just cover the magnesium turnings.

-

A solution of 1-bromo-2,5-bis(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF is prepared and transferred to the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

2.2.2. Borylation and Workup

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of trimethyl borate (1.2 equivalents) in anhydrous THF is prepared.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

The prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution dropwise, ensuring the internal temperature is maintained below -60 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.

-

The reaction is quenched by the slow, dropwise addition of 10% aqueous hydrochloric acid at 0 °C until the solution becomes acidic (pH ~1-2).

-

The mixture is stirred for 30 minutes at room temperature to ensure complete hydrolysis.

-

The aqueous layer is separated and extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

2.3. Purification

The crude 2,5-Bis(trifluoromethyl)phenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel to yield a white to off-white solid.

Data Presentation

Table 2: Expected Yield and Purity

| Parameter | Expected Value | Notes |

| Theoretical Yield | Based on 100% conversion of 1-bromo-2,5-bis(trifluoromethyl)benzene | Calculated from the stoichiometry of the reaction. |

| Expected Yield | 70-85% | Yields can vary based on reaction scale, purity of reagents, and reaction conditions. |

| Purity | >95% | After purification by recrystallization or column chromatography. |

Mandatory Visualizations

Caption: Grignard-based synthesis of 2,5-Bis(trifluoromethyl)phenylboronic acid.

Caption: Logical workflow of 2,5-Bis(trifluoromethyl)phenylboronic acid synthesis.

References

An In-Depth Technical Guide to 2,5-Bis(trifluoromethyl)benzeneboronic Acid (CAS No. 196083-18-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Bis(trifluoromethyl)benzeneboronic acid (CAS No. 196083-18-8), a key building block in modern organic synthesis and drug discovery. This document details its chemical structure, properties, synthesis, and significant applications, with a focus on its role in the development of pharmacologically active compounds.

Core Chemical Identity and Properties

2,5-Bis(trifluoromethyl)benzeneboronic acid is an organoboron compound characterized by a benzene ring substituted with a boronic acid group and two trifluoromethyl groups. These electron-withdrawing trifluoromethyl groups significantly influence the electronic properties of the molecule, making it a valuable reagent in various chemical transformations.

| Property | Value |

| CAS Number | 196083-18-8 |

| IUPAC Name | [2,5-bis(trifluoromethyl)phenyl]boronic acid |

| Molecular Formula | C₈H₅BF₆O₂ |

| Molecular Weight | 257.93 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Synonyms | 2,5-Bis(trifluoromethyl)phenylboronic acid |

Synthesis of Arylboronic Acids: A Representative Protocol

Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)benzeneboronic Acid

-

Step 1: Borylation of the Arene

-

In a glove box, a reaction flask is charged with 1,3-bis(trifluoromethyl)benzene (1.55 mL, 10.0 mmol), pinacol borane (3.17 g, 14.8 mmol), [Ir(COD)(OMe)]₂ (6.1 mg, 9.2 µmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (5.3 mg, 20 µmol).

-

Tetrahydrofuran (10.0 mL) is added to dissolve the mixture.

-

The reaction flask is sealed, removed from the glove box, and heated at 80°C for 16 hours in a sealed container.

-

After cooling to room temperature, the solution is transferred to a round-bottom flask and diluted with 4.0 mL of water to yield a solution of the arylboronic ester.

-

-

Step 2: Hydrolysis to the Boronic Acid

-

Sodium periodate (3.17 g, 14.8 mmol) is added to the arylboronic ester solution, and the mixture is stirred for 15 minutes.

-

A 1M hydrochloric acid solution (10 mL) is added, and the mixture is stirred at room temperature for 4 hours.

-

The resulting mixture is extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are washed with water (10 mL) and then with brine (2 x 20 mL).

-

The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the final boronic acid product.

-

Application in Drug Discovery: The Case of Dutasteride

The 2,5-bis(trifluoromethyl)phenyl moiety is a critical component of the drug Dutasteride, a potent inhibitor of 5α-reductase used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Although Dutasteride synthesis typically utilizes 2,5-bis(trifluoromethyl)aniline rather than the corresponding boronic acid, this application highlights the pharmacological importance of this particular substitution pattern.

Mechanism of Action of Dutasteride

Dutasteride functions by inhibiting both type I and type II isoforms of the 5α-reductase enzyme.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[2][3] By blocking this conversion, dutasteride significantly reduces circulating and intraprostatic levels of DHT, thereby mitigating its effects on prostate growth and hair follicle miniaturization.[2][4]

Experimental Protocol: Synthesis of Dutasteride

The following is a representative one-pot procedure for the synthesis of Dutasteride, demonstrating the incorporation of the 2,5-bis(trifluoromethyl)phenyl group.

-

A suspension of 3-oxo-4-aza-5α-androst-1-ene-17-β-carboxylic acid (5 g, 15.75 mmol) in dry acetonitrile (85 mL) is cooled to -20°C.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.35 mL, 15.75 mmol) and methanesulfonyl chloride (1.35 mL, 17.33 mmol) are added. The reaction to form the mixed sulfonic-carboxylic anhydride is complete in approximately 15 minutes.

-

Boron trifluoride etherate (2.02 mL, 12.60 mmol) and 2,5-bis(trifluoromethyl)aniline (2.46 mL, 15.75 mmol) are then added.

-

The reaction mixture is heated under reflux (76-78°C) for 4 hours. Reaction completion can be monitored by HPLC.

-

After cooling, the solution is concentrated in vacuo.

-

The organic residue is dissolved in ethyl acetate (100 mL) and washed with 5% NaHCO₃ solution (3 x 35 mL) until the pH is approximately 8.5.

-

The organic solution is then washed with 0.1N hydrochloric acid (2 x 20 mL) and water (4 x 35 mL).

-

The resulting solution is concentrated in vacuo.

-

The solid is dissolved in acetonitrile (92 mL) at reflux, cooled to 0°C for 1 hour, filtered, and washed with acetonitrile (5 mL).

-

The wet solid is dried at 60°C to a constant weight to yield Dutasteride (yield: ~70%).[5]

Quantitative Biological Activity Data

The 2,5-bis(trifluoromethyl)phenyl moiety has been incorporated into various molecular scaffolds to explore their biological activities. A recent study synthesized and evaluated a series of ferulate derivatives for their inhibitory activity against human steroid 5α-reductase type-1 (SRD5A1). The half-maximal inhibitory concentrations (IC₅₀) are presented below.

| Compound | Substituent Pattern | SRD5A1 IC₅₀ (µM) |

| 10a | 2',5'-bis(trifluoromethyl)phenyl ferulate | 8.50 ± 0.30 |

| 10b | 3',4'-bis(trifluoromethyl)phenyl ferulate | 10.06 ± 1.82 |

| 10c | 3',5'-bis(trifluoromethyl)phenyl ferulate | 8.05 ± 0.47 |

These results demonstrate that the inclusion of the bis(trifluoromethyl)phenyl group can lead to potent inhibition of SRD5A1, with the 2',5'-disubstituted analog showing significant activity.[6]

Conclusion

2,5-Bis(trifluoromethyl)benzeneboronic acid is a versatile and valuable reagent in organic synthesis, particularly for the introduction of the 2,5-bis(trifluoromethyl)phenyl moiety into target molecules. This structural motif is of significant interest in drug discovery, as exemplified by its presence in the 5α-reductase inhibitor, Dutasteride. The unique electronic properties conferred by the trifluoromethyl groups can enhance the biological activity and pharmacokinetic properties of small molecules, making this building block a continued focus for the development of novel therapeutics.

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group's Strong-Arm Tactics on Phenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a phenylboronic acid scaffold profoundly alters its electronic properties, with significant implications for its reactivity, acidity, and biological activity. This technical guide provides a comprehensive overview of these electronic effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key chemical and biological pathways. Understanding these structure-property relationships is critical for the rational design of novel therapeutics, catalysts, and advanced materials.

Core Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This is a consequence of the high electronegativity of the fluorine atoms. Unlike substituents with lone pairs, the CF₃ group does not participate in resonance donation (+R) and is considered to have only an electron-withdrawing resonance effect (-R), though the inductive effect is dominant. This powerful electron-withdrawing nature significantly influences the acidity and reactivity of the boronic acid moiety.

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group can be quantified through acidity constants (pKa) and Hammett substituent constants (σ).

Acidity (pKa) of Trifluoromethyl-Substituted Phenylboronic Acids

The Lewis acidity of the boronic acid, its ability to accept a hydroxide ion to form a tetrahedral boronate species, is a key parameter. The pKa of a phenylboronic acid is a measure of this acidity. The strong electron-withdrawing nature of the CF₃ group is expected to increase the Lewis acidity of the boron center, resulting in a lower pKa value. However, the position of the substituent on the phenyl ring plays a crucial role, introducing steric factors that can counteract the electronic effects.

| Substituent | Position | pKa |

| -CF₃ | ortho- | 9.45 ± 0.01 |

| meta- | 7.88 ± 0.01 | |

| para- | 7.82 ± 0.01 | |

| -H | - | ~8.8 |

| -F | ortho- | 7.89 ± 0.01 |

| meta- | 8.09 ± 0.01 | |

| para- | 8.77 ± 0.01 | |

| -OCH₃ | ortho- | 9.31 ± 0.02 |

| meta- | 8.46 | |

| -OCF₃ | ortho- | 9.51 ± 0.04 |

| meta- | 7.79 ± 0.02 | |

| para- | 8.11 ± 0.04 |

Data compiled from references[1][2].

As the data indicates, meta- and para- trifluoromethyl substitution significantly increases the acidity (lowers the pKa) of phenylboronic acid compared to the unsubstituted parent compound.[1][2] This is a direct consequence of the electron-withdrawing inductive effect of the CF₃ group, which stabilizes the resulting negative charge on the boronate anion.

Interestingly, the ortho-trifluoromethylphenylboronic acid is a weaker acid than its meta and para isomers and even slightly weaker than unsubstituted phenylboronic acid.[1] This is attributed to steric hindrance from the bulky CF₃ group in the ortho position, which impedes the transition from a trigonal planar boronic acid to a tetrahedral boronate anion upon hydroxide binding.[3][4]

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σ (meta) | σ (para) |

| -CF₃ | 0.43 | 0.54 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

Data compiled from reference[5].

The Hammett constants for the trifluoromethyl group are positive and relatively large, confirming its strong electron-withdrawing character, particularly when in the para position.[5] This aligns with the observed increase in acidity of meta- and para- trifluoromethyl-substituted phenylboronic acids.

Spectroscopic and Structural Characterization

The electronic perturbations caused by the trifluoromethyl group are also reflected in the spectroscopic and structural properties of these molecules.

NMR Spectroscopy

-

¹⁹F NMR: The chemical shift of the fluorine nuclei in the CF₃ group is sensitive to the electronic environment of the phenyl ring. The ¹⁹F NMR spectrum typically shows a singlet for the CF₃ group, and its chemical shift can provide insights into the electron density of the aromatic ring.

-

¹¹B NMR: The chemical shift of the boron atom is indicative of its coordination state and electronic environment. For trigonal planar phenylboronic acids, the ¹¹B NMR chemical shift is typically in the range of 27-30 ppm.

-

¹H and ¹³C NMR: The electron-withdrawing nature of the CF₃ group leads to a downfield shift of the signals for the aromatic protons and carbons, particularly those closer to the substituent.

X-ray Crystallography

Single-crystal X-ray diffraction studies provide precise information about the molecular geometry, including bond lengths and angles. In the solid state, trifluoromethyl-substituted phenylboronic acids often form hydrogen-bonded dimers. The C-B bond length and the geometry around the boron atom can be influenced by the electronic effects of the CF₃ group. For instance, a stronger electron-withdrawing group can lead to a slight shortening of the C-B bond.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the phenylboronic acid with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.

Materials and Equipment:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M NaOH solution

-

Trifluoromethyl-substituted phenylboronic acid sample

-

Solvent (e.g., water, or a mixed solvent system like ethanol-water for sparingly soluble compounds)

-

Inert gas (e.g., nitrogen or argon) to purge the solution and prevent interference from atmospheric CO₂.

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a known amount of the phenylboronic acid and dissolve it in a known volume of the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with an inert gas for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere during the titration.

-

Record the initial pH of the solution.

-

Add small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point and a plateau is reached.

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

The pKa is determined as the pH at the half-equivalence point. The equivalence point can be identified from the inflection point of the titration curve or by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.

Determination of pKa by Spectrophotometric Titration

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

A series of buffer solutions with known pH values covering the expected pKa range.

-

Stock solution of the trifluoromethyl-substituted phenylboronic acid in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare a series of buffer solutions with constant ionic strength and varying pH values.

-

Prepare a stock solution of the phenylboronic acid.

-

For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against the pH.

-

The pKa can be determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway between the absorbance of the fully protonated and deprotonated species.

Visualizing Key Pathways and Workflows

Suzuki-Miyaura Coupling Reaction Mechanism

Trifluoromethyl-substituted phenylboronic acids are crucial reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The electron-withdrawing CF₃ group can influence the rate of transmetalation.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for pKa Determination by Potentiometric Titration

A logical workflow ensures accurate and reproducible pKa measurements.

Caption: Workflow for pKa determination by potentiometric titration.

Inhibition of Bacterial Leucyl-tRNA Synthetase (LeuRS)

Some trifluoromethyl-substituted phenylboronic acids have shown antibacterial activity by inhibiting essential bacterial enzymes. One such target is leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis.

Caption: Inhibition of bacterial protein synthesis via LeuRS by a CF₃-phenylboronic acid.

Conclusion

The electronic effects of the trifluoromethyl group on phenylboronic acid are profound and multifaceted. Its strong electron-withdrawing nature significantly enhances the acidity of meta- and para-substituted isomers, a property that can be finely tuned by positional changes. These electronic perturbations are reflected in their spectroscopic characteristics and reactivity, particularly in important synthetic transformations like the Suzuki-Miyaura coupling. For drug development professionals, the ability of the CF₃ group to modulate acidity and engage in specific interactions with biological targets, such as bacterial enzymes, opens up new avenues for the design of potent and selective therapeutic agents. A thorough understanding of these fundamental principles is therefore indispensable for leveraging the full potential of trifluoromethyl-substituted phenylboronic acids in science and technology.

References

The Ascendant Role of Fluorinated Boronic Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's therapeutic potential. When combined with the versatile boronic acid functional group, a unique class of compounds emerges with significant promise for the development of novel therapeutics. This in-depth technical guide explores the core principles, synthesis, and application of fluorinated boronic acids in drug discovery, providing researchers with the foundational knowledge to leverage these remarkable molecules.

Introduction: The Synergistic Advantage of Fluorine and Boronic Acids

The prevalence of organofluorine compounds in pharmaceuticals is a testament to the transformative impact of fluorine on drug design.[1][2][3][4] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a drug's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[5][6][7] By blocking metabolically labile sites, fluorine can protect a drug from enzymatic degradation, thereby improving its bioavailability and in vivo half-life.[5][8]

Boronic acids, characterized by a carbon-boron bond, are highly valued for their versatility in chemical synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction facilitates the efficient formation of carbon-carbon bonds, a critical step in the construction of complex molecular architectures found in many pharmaceuticals.[10] Beyond their synthetic utility, boronic acids can act as potent enzyme inhibitors by forming reversible covalent bonds with active site residues.[11]

The strategic combination of these two functionalities in fluorinated boronic acids creates a class of compounds with enhanced therapeutic potential. The electron-withdrawing nature of fluorine can modulate the electronic properties of the boronic acid, influencing its reactivity and the properties of the final drug molecule.[5][12]

Physicochemical Properties and Their Impact on Drug Design

The introduction of fluorine atoms onto the aromatic ring of a phenylboronic acid has a significant impact on its acidity (pKa). This is a critical parameter in drug design as it influences a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

The electron-withdrawing nature of fluorine generally increases the acidity of phenylboronic acids (lowers the pKa). The magnitude of this effect is dependent on the position and number of fluorine substituents.

| Compound | pKa |

| Phenylboronic Acid | 8.83 |

| 2-Fluorophenylboronic Acid | 7.74 |

| 3-Fluorophenylboronic Acid | 8.37 |

| 4-Fluorophenylboronic Acid | 8.77 |

| 2,6-Difluorophenylboronic Acid | 6.88 |

| 2,3,4,5,6-Pentafluorophenylboronic Acid | 6.90 |

| Data compiled from literature sources. |

Synthesis of Fluorinated Boronic Acids

The synthesis of fluorinated boronic acids is a critical step in their application to drug discovery. Several methods have been developed, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common strategy for the synthesis of fluorinated arylboronic acids involves the reaction of a fluorinated aryl halide with an organolithium reagent to form an aryllithium intermediate, which is then quenched with a trialkyl borate. Subsequent hydrolysis yields the desired fluorinated boronic acid.

Detailed Experimental Protocols

This protocol describes the synthesis of 2,6-difluorophenylboronic acid from 1-bromo-2,6-difluorobenzene.

Materials:

-

1-Bromo-2,6-difluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

A flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-2,6-difluorobenzene (1.0 eq) dissolved in anhydrous THF.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq) is added dropwise via syringe, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

The aqueous layer is separated and extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of diethyl ether and hexanes to afford 2,6-difluorophenylboronic acid as a white solid.[4][13][14][15]

This protocol outlines the synthesis of 4-fluoro-2-methylphenylboronic acid.[3][6][16]

Materials:

-

1-Bromo-4-fluoro-2-methylbenzene

-

Anhydrous diethyl ether

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Trimethyl borate

-

2 M Sulfuric acid

-

Pentane

Procedure:

-

A flame-dried round-bottom flask is charged with magnesium turnings (1.2 eq) and a crystal of iodine under a nitrogen atmosphere.

-

A solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction.

-

The reaction mixture is refluxed for 2 hours and then cooled to room temperature.

-

The Grignard solution is then added dropwise to a solution of trimethyl borate (1.5 eq) in anhydrous diethyl ether at -78 °C.

-

The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with 2 M sulfuric acid at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting solid is washed with pentane to yield 4-fluoro-2-methylphenylboronic acid.

Application in Drug Discovery: Targeting the Proteasome

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation and is a validated target for cancer therapy. Bortezomib, a dipeptidyl boronic acid, is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma.[10] The boronic acid moiety of bortezomib reversibly binds to the active site of the 26S proteasome, leading to an inhibition of its chymotrypsin-like activity and subsequent induction of apoptosis in cancer cells.

The NF-κB Signaling Pathway and Bortezomib's Mechanism of Action

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating cell survival, proliferation, and inflammation. In many cancers, including multiple myeloma, the NF-κB pathway is constitutively active, promoting tumor cell survival. Bortezomib's therapeutic effect is, in part, attributed to its ability to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.

Impact of Fluorination on Proteasome Inhibitory Activity

The introduction of fluorine into dipeptidyl boronic acid proteasome inhibitors can significantly enhance their potency. A structure-activity relationship (SAR) study of bortezomib analogs revealed that the presence of a fluorine atom at the 3-position of the phenylalaninol-derived moiety was favorable for inhibitory activity.

| Compound | R Group | 20S Proteasome IC50 (nM) |

| Bortezomib | H | 7.05 |

| Analog 15 | 3-F | 4.60 |

| IC50 values for the chymotrypsin-like activity of the human 20S proteasome. Data from a study on dipeptidyl boronic acid proteasome inhibitors.[9] |

This enhanced activity highlights the potential of fluorination as a strategy to develop more potent proteasome inhibitors for cancer therapy.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of a new fluorinated boronic acid-based drug candidate follows a logical workflow, from the initial synthesis of the compound to its biological evaluation.

Proteasome Activity Assay Protocol

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

-

Purified 20S proteasome

-

Proteasome assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Test compound (fluorinated boronic acid)

-

Positive control inhibitor (e.g., Bortezomib)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well black microplate, add the assay buffer, the purified 20S proteasome, and either the test compound, positive control, or vehicle control (for uninhibited activity).

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a microplate reader.

-

Calculate the initial rate of the reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[1][8][9][10]

Conclusion

Fluorinated boronic acids represent a promising class of molecules in the landscape of modern drug discovery. The strategic incorporation of fluorine can significantly enhance the physicochemical and pharmacological properties of boronic acid-based drugs. As our understanding of the nuanced effects of fluorination deepens and synthetic methodologies continue to advance, the development of novel and more effective fluorinated boronic acid therapeutics for a range of diseases is a tangible and exciting prospect. This guide provides a foundational overview for researchers and scientists to explore and harness the potential of these remarkable compounds in their drug discovery endeavors.

References

- 1. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dot | Graphviz [graphviz.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 9. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids. | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 12. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Trifluoromethylated Boronic Acids: A Technical Guide to Synthesis and Therapeutic Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with the versatile reactivity of boronic acids, a powerful class of chemical building blocks emerges: trifluoromethylated boronic acids. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of these compounds, with a particular focus on their role as potent enzyme inhibitors in drug development.

Synthetic Methodologies for Trifluoromethylated Boronic Acids

The development of synthetic routes to trifluoromethylated boronic acids has been a key area of research, leading to a variety of methods for accessing arylated, alkylated, and allylated versions of these compounds.

Copper-Catalyzed Trifluoromethylation of Aryl- and Vinylboronic Acids

A prevalent method for the synthesis of trifluoromethylated arenes and olefins involves the copper-catalyzed cross-coupling of aryl- and vinylboronic acids with a trifluoromethyl source. Togni's reagent is a commonly employed electrophilic trifluoromethylating agent in these reactions.

Table 1: Copper-Catalyzed Trifluoromethylation of Aryl- and Vinylboronic Acids with Togni's Reagent

| Entry | Boronic Acid Substrate | Product | Yield (%) |

| 1 | Phenylboronic acid | Trifluoromethylbenzene | 85 |

| 2 | 4-Methoxyphenylboronic acid | 1-Methoxy-4-(trifluoromethyl)benzene | 92 |

| 3 | 4-Chlorophenylboronic acid | 1-Chloro-4-(trifluoromethyl)benzene | 78 |

| 4 | 2-Naphthylboronic acid | 2-(Trifluoromethyl)naphthalene | 80 |

| 5 | (E)-Styrylboronic acid | (E)-(Trifluoromethyl)styrene | 75 |

| 6 | Thiophen-2-ylboronic acid | 2-(Trifluoromethyl)thiophene | 65 |

Yields are isolated yields. Reaction conditions typically involve a copper(I) catalyst, a ligand such as 1,10-phenanthroline, a base (e.g., K₂CO₃), and a solvent like diglyme at elevated temperatures.

Experimental Protocol: General Procedure for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids

-

To a dry reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol), Togni's reagent (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous diglyme (5 mL) via syringe.

-

Add potassium carbonate (K₂CO₃, 2.0 mmol) to the mixture.

-

Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Asymmetric Synthesis of Chiral α-Trifluoromethyl Boronic Acids

The synthesis of chiral α-trifluoromethylated boronic acids is of significant interest for the development of stereochemically defined drug candidates. An organocatalytic approach utilizing BINOL catalysts for the reaction of organoboronates with α-trifluoromethyldiazomethane has proven effective.

Table 2: Organocatalytic Asymmetric Homologation for the Synthesis of Chiral α-Trifluoromethyl Boronates

| Entry | Organoboronate Substrate | Product Enantiomeric Excess (ee, %) | Isolated Yield (%) |

| 1 | Phenylboronic acid pinacol ester | 98 | 85 |

| 2 | 4-Methylphenylboronic acid pinacol ester | 97 | 88 |

| 3 | 4-Chlorophenylboronic acid pinacol ester | 99 | 82 |

| 4 | Naphthalen-2-ylboronic acid pinacol ester | 96 | 79 |

| 5 | Thiophen-3-ylboronic acid pinacol ester | 95 | 75 |

Yields and enantiomeric excess are for the resulting α-trifluoromethyl boronate esters. The reaction is typically catalyzed by a BINOL derivative.

Experimental Protocol: Organocatalytic Synthesis of Chiral α-Trifluoromethyl Boronates

-

In a glovebox, to a flame-dried Schlenk tube, add the organoboronate (0.5 mmol) and the BINOL-derived catalyst (0.05 mmol, 10 mol%).

-

Add anhydrous dichloromethane (DCM, 2.5 mL).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of α-trifluoromethyldiazomethane in DCM (0.6 mmol in 1.0 mL DCM) dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 12 hours.

-

Monitor the reaction by ¹⁹F NMR spectroscopy.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the chiral α-trifluoromethyl boronate.

Application in Drug Development: Enzyme Inhibition

A primary application of trifluoromethylated boronic acids in drug development is their function as potent and often reversible inhibitors of various enzymes, particularly proteases and β-lactamases. The boronic acid moiety acts as a transition-state analog, forming a covalent bond with a key active site residue (e.g., serine or threonine), while the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.

Inhibition of Serine β-Lactamases

Bacterial resistance to β-lactam antibiotics, largely due to the activity of β-lactamase enzymes, is a major global health threat. Trifluoromethylated boronic acids have emerged as promising inhibitors of these enzymes.

Table 3: Inhibitory Activity of Trifluoromethylated Boronic Acids against β-Lactamases

| Compound | Target Enzyme | Inhibition Constant (Kᵢ, nM) |

| Trifluoromethylphenylboronic acid | AmpC β-Lactamase | 150 |

| 3-(Trifluoromethyl)phenylboronic acid | CTX-M-15 β-Lactamase | 85 |

| 4-(Trifluoromethyl)phenylboronic acid | KPC-2 Carbapenemase | 220 |

Kᵢ values are indicative and can vary based on assay conditions.

The mechanism of inhibition involves the nucleophilic attack of the active site serine residue on the electrophilic boron atom of the boronic acid. This forms a stable, tetrahedral boronate adduct, mimicking the transition state of β-lactam hydrolysis and effectively blocking the enzyme's catalytic activity.

Inhibition of the Proteasome

The proteasome is a critical cellular machine responsible for protein degradation and is a validated target in cancer therapy. Bortezomib, a dipeptidyl boronic acid, is a successful proteasome inhibitor. The incorporation of a trifluoromethyl group into boronic acid inhibitors can enhance their potency and cellular uptake.

The inhibitory mechanism is analogous to that of β-lactamase inhibition, with the N-terminal threonine residue of the proteasome's active site acting as the nucleophile that attacks the boron atom.

Conclusion

Trifluoromethylated boronic acids represent a versatile and powerful class of molecules with significant applications in organic synthesis and drug discovery. The development of robust synthetic methods has made these compounds more accessible for research and development. Their ability to act as potent enzyme inhibitors, particularly for challenging targets like β-lactamases and the proteasome, underscores their importance for the future of medicinal chemistry. Further exploration of their structure-activity relationships and the development of new synthetic methodologies will undoubtedly lead to the discovery of novel and effective therapeutic agents.

Literature review of polyfluorinated arylboronic acids

An In-depth Guide to Polyfluorinated Arylboronic Acids: Synthesis, Properties, and Applications

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties, including high electronegativity and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] When combined with the versatile reactivity of arylboronic acids, particularly in Suzuki-Miyaura cross-coupling reactions, polyfluorinated arylboronic acids emerge as powerful and highly sought-after building blocks.[1][4] These reagents provide a reliable method for introducing polyfluorinated aryl moieties into complex molecular architectures, paving the way for novel pharmaceuticals, advanced polymers, and other high-performance materials.[5][6]

This technical guide provides a comprehensive literature review of polyfluorinated arylboronic acids, focusing on their synthesis, key physicochemical properties, and diverse applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage these unique compounds in their work.

Synthesis of Polyfluorinated Arylboronic Acids

The synthesis of arylboronic acids is a well-established field, but the presence of multiple fluorine atoms introduces specific challenges, most notably the propensity for protodeboronation under basic conditions.[7][8] Consequently, reaction conditions must be carefully optimized. The Suzuki-Miyaura cross-coupling reaction is a primary method, though other techniques like iridium-catalyzed borylation of arenes also provide effective routes.[7][9]

A general workflow for the synthesis and isolation of these compounds is depicted below.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction is the most widely used method for constructing C(sp²)–C(sp²) bonds and is frequently employed for synthesizing fluorinated biaryls.[7][10] However, polyfluorinated arylboronic acids are challenging coupling partners due to their rapid decomposition.[7] To circumvent this, specialized palladium precatalysts and optimized reaction conditions have been developed that allow the coupling to proceed efficiently at room temperature with short reaction times.[7]

Table 1: Selected Suzuki-Miyaura Reaction Conditions and Yields for Polyfluorinated Biphenyl Synthesis

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Chloroanisole | Pentafluorophenylboronic acid | Precatalyst 9 (2) | 0.5 M aq. K₃PO₄ | THF | RT | <30 | 93 | [7] |

| 4-Bromobenzonitrile | Pentafluorophenylboronic acid | Pd(PPh₃)₄/Ag₂O | CsF | DMF | 100 | 12h | >90 | [11] |

| 1-Bromo-3,5-difluorobenzene | 2,3,4,5-Tetrafluorophenylboronic acid | Buchwald Palladacycle | K₃PO₄ | Toluene/H₂O | 100 | 16h | 85 | [8] |

| Pyridine-2-sulfonyl fluoride | 2-Furanboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | - | 51 |[10] |

Physicochemical Properties

The introduction of multiple fluorine atoms significantly alters the electronic and physical properties of arylboronic acids.

-

Lewis Acidity: Fluorine atoms are strongly electron-withdrawing, which generally increases the Lewis acidity of the boronic acid group.[12][13] This enhanced acidity is crucial for applications in sensing, as it facilitates the binding of cis-diols, like sugars, at physiological pH.[12] For example, the presence of a trifluoromethyl group results in a considerable rise in acidity compared to non-fluorinated analogues.[12]

-

Stability: A major challenge with polyfluorinated arylboronic acids, especially those with ortho-fluorine substituents, is their instability and tendency to undergo protodeboronation, particularly under the basic conditions required for Suzuki-Miyaura coupling.[8][11] This has led to the development of more stable derivatives, such as potassium trifluoroborate salts, for use in these reactions.[11]

-

Spectroscopic Features: NMR spectroscopy is a key tool for characterization.

-

¹⁹F NMR: The chemical shifts are highly sensitive to the substitution pattern on the aromatic ring. For instance, in a study of perfluoro-m-xylene derivatives, distinct signals were observed for fluorine atoms at different positions, with coupling constants providing further structural information.[14]

-

¹¹B NMR: This technique is used to probe the environment of the boron atom. In a study of (trifluoromethoxy)phenylboronic acids, ¹¹B NMR was used alongside other spectroscopic methods for full characterization.[13][15]

-

Mass Spectrometry: High-resolution mass spectrometry is essential for identifying and confirming the structure of novel polyfluorinated species.[16]

-

Table 2: Physicochemical Data for Selected Fluorinated Phenylboronic Acids

| Compound | pKₐ | Key ¹⁹F NMR Shifts (ppm) | Key ¹¹B NMR Shifts (ppm) | Reference |

|---|---|---|---|---|

| 2-(Trifluoromethoxy)phenylboronic acid | 8.95 (potentiometric) | -58.3 | 29.3 | [13] |

| 3-(Trifluoromethoxy)phenylboronic acid | 8.01 (potentiometric) | -58.2 | 29.1 | [13] |

| 4-(Trifluoromethoxy)phenylboronic acid | 8.23 (potentiometric) | -58.3 | 29.2 | [13] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 6.45 (spectrophotometric) | -62.9 | - |[12] |

Key Reactions and Applications

Polyfluorinated arylboronic acids are versatile intermediates with broad applications, primarily in drug discovery and materials science.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of boronic acids into drug candidates has seen a steady increase, with five boronic acid drugs approved by the FDA and others in clinical trials as of 2020.[17] The polyfluorinated variants are of particular interest.

-

Enzyme Inhibition: The boronic acid moiety can act as a transition-state analogue, forming a reversible covalent bond with catalytic serine, threonine, or cysteine residues in enzyme active sites.[18][19] This makes them potent inhibitors of enzymes like proteasomes and serine proteases.[18][20] The addition of fluorine can enhance binding affinity and improve pharmacokinetic profiles.[3][5]

-

PET Imaging: Arylboronic acids are valuable precursors for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET).[21] Copper-mediated radiofluorination of arylboronic acids provides an effective method for producing these imaging agents, which are used to quantify receptors and transporters in the brain and other tissues.[12][21]

Table 3: Biological Activity of Selected Boronic Acid-Based Compounds

| Compound Class | Target Enzyme(s) | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| Dipeptidyl boronic acids | Proteasome | 3D-QSAR study | Promising inhibitory activity | [4] |

| Phosphinic acid-based inhibitors | Polyglutamylase TTLL7 | IC₅₀ | 150 µM | [22] |

| (Trifluoromethoxy)phenylboronic acids | Escherichia coli & Bacillus cereus | Antibacterial | Moderate potency | [13][15] |

| Boronic acid derivatives | Serine proteases, HDACs | Review | Various inhibitors developed |[18][19] |

The catalytic cycle of the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for creating these bioactive molecules, is illustrated below.

Applications in Materials Science

Polyfluorinated arylboronic acids serve as key monomers in the synthesis of high-performance fluoropolymers. These materials, such as poly(aryl ether)s, exhibit high thermal stability (high glass transition temperatures, Tg) and mechanical strength, making them suitable for applications in aerospace and electronics.[6] The Pd(0)-catalyzed cross-coupling reaction of a difunctional monomer like 4-fluoro-3-trifluoromethyl phenyl boronic acid is a critical step in creating the polymer backbone.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Polyfluorophenylboronic Acids with Aryl Chlorides

This protocol is adapted from the work of Buchwald and co-workers.[7]

-

Reagents and Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (ArCl, 1 mmol), the polyfluorophenylboronic acid (1.5 mmol), and the palladium precatalyst (e.g., 13 in the cited paper, 2 mol %).

-

Solvent and Base Addition: The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Degassed THF (2 mL) is added, followed by degassed 0.5 M aqueous K₃PO₄ (4 mL).

-

Reaction: The reaction mixture is stirred vigorously at room temperature for the specified time (e.g., 30 minutes). Reaction progress can be monitored by GC-MS or TLC.

-

Workup: Upon completion, the reaction mixture is diluted with ethyl acetate (10 mL) and water (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired polyfluorinated biphenyl product.

Protocol 2: Copper-Mediated ¹⁸F-Radiofluorination of an Arylboronic Acid

This protocol is a generalized representation based on described methods.[21]

-

¹⁸F-Fluoride Preparation: Cyclotron-produced [¹⁸F]fluoride in H₂[¹⁸O] is trapped on an anion exchange cartridge (e.g., QMA). The [¹⁸F]fluoride is then eluted into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

Reaction Setup: To the dried K[¹⁸F]/Kryptofix 2.2.2 complex, a solution of the arylboronic acid precursor (approx. 4 mM concentration), Cu(OTf)₂ (5 equivalents), and pyridine (125 equivalents) in anhydrous DMF is added.

-

Radiolabeling: The sealed reaction vessel is heated at 110 °C for 20 minutes.

-

Analysis and Purification: After cooling, the reaction mixture is analyzed by radio-TLC and radio-HPLC to determine the radiochemical conversion (RCC). The desired ¹⁸F-labeled product is purified using semi-preparative HPLC.

Conclusion

Polyfluorinated arylboronic acids represent a powerful class of reagents at the intersection of organofluorine and organoboron chemistry. While their synthesis can be challenging due to stability issues, modern catalytic methods have made them readily accessible. Their unique electronic and physicochemical properties have established them as invaluable building blocks in drug discovery for creating potent enzyme inhibitors and PET radiotracers, and in materials science for synthesizing robust, high-performance polymers. Future research will likely focus on developing even more efficient and milder synthetic protocols, expanding the scope of their application, and exploring novel reactivity, such as photocatalytic C-F bond activation, to further unlock their synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel High Tg High-Strength Poly(aryl ether)s | Semantic Scholar [semanticscholar.org]

- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Polyfluorinated Thia- and Oxathiacalixarenes Based on Perfluoro-m-xylene [mdpi.com]

- 15. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phosphinic acid-based inhibitors of tubulin polyglutamylases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)phenylboronic Acid: Chemical Stability and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(trifluoromethyl)phenylboronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its structure, featuring a phenyl ring substituted with a boronic acid group and two powerful electron-withdrawing trifluoromethyl (CF₃) groups, imparts a unique combination of stability and reactivity. The presence of the CF₃ groups is a common strategy in drug design to enhance pharmacokinetic properties such as metabolic stability, bioavailability, and binding affinity.[1][2] This guide provides a comprehensive overview of the chemical stability, reactivity profile, and handling procedures for 2,5-Bis(trifluoromethyl)phenylboronic acid, serving as a critical resource for its effective application in research and development.

Physicochemical Properties

2,5-Bis(trifluoromethyl)phenylboronic acid is a solid compound at room temperature.[3] Its key physicochemical properties are summarized in the table below. The high molecular weight is attributed to the presence of six fluorine atoms.

| Property | Value | Reference |

| CAS Number | 196083-18-8 | [3][4] |

| Molecular Formula | C₈H₅BF₆O₂ | [3][4] |

| Molecular Weight | 257.93 g/mol | [4] |

| Appearance | White to light orange/green powder | [5] |

| Purity | ≥98% | [3] |

Table 1: Summary of key physicochemical properties.

Chemical Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of 2,5-Bis(trifluoromethyl)phenylboronic acid. Like many boronic acids, it can be susceptible to degradation, particularly protodeboronation under certain basic conditions.[6][7] It may also exist in equilibrium with its corresponding anhydride (a boroxine).

| Parameter | Recommendation | Reference |

| Storage Temperature | Room temperature; some suppliers recommend 2-8°C. | [3][8] |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [8][9] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [10] |

| Hazardous Decomposition | Upon thermal decomposition, can release carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and hydrogen fluoride. | [10] |

Table 2: Stability data and storage recommendations.

To ensure stability, it is crucial to avoid contact with incompatible materials and to handle the compound in a well-ventilated area, preferably under an inert atmosphere if conducting sensitive reactions.[8][9]

Reactivity Profile

The reactivity of 2,5-Bis(trifluoromethyl)phenylboronic acid is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups. This electronic effect significantly influences the Lewis acidity of the boron atom and the reactivity of the molecule in cross-coupling reactions.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. bio-fount.com [bio-fount.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aablocks.com [aablocks.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

The Indispensable Role of Boronic Acids as Building Blocks in Organic Synthesis: A Technical Guide

Introduction

Boronic acids, organic compounds featuring a carbon-boron bond with the general formula R−B(OH)₂, have become fundamental building blocks in modern organic synthesis.[1] First synthesized in 1860 by Edward Frankland, their unique properties—including general stability, low toxicity, and versatile reactivity—have established them as indispensable tools for constructing complex molecular architectures.[1][2][3] Boronic acids are typically solids that are stable in the presence of air and moisture, a significant advantage over many other organometallic reagents.[4] Their utility is rooted in the Lewis acidic nature of the boron atom, which allows for reversible covalent complex formation with Lewis bases and facilitates key chemical transformations.[3][5] This guide provides an in-depth exploration of the role of boronic acids, with a focus on their application in palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and their impact on drug discovery.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The most prominent application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6][7] This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate.[7][8] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the generally low toxicity of the boron-containing reagents.[9]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.[8][10]

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the R² group and facilitating its transfer to the palladium complex.[8][11]

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming a new carbon-carbon bond (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10]

Quantitative Data: Impact of Boronic Acid Stability

While many boronic acids are stable, some classes, such as 2-heterocyclic and vinyl derivatives, are prone to decomposition (e.g., protodeboronation), which can limit their shelf-life and reduce cross-coupling efficiency.[12] To overcome this, stable surrogates have been developed. N-methyliminodiacetic acid (MIDA) boronates are particularly effective, as they are benchtop-stable and designed for slow release of the reactive boronic acid under the reaction conditions.[12][13] The data below illustrates the significant improvement in yield when using MIDA boronates for unstable coupling partners.

| Entry | Unstable Boronic Acid | Yield (%) | MIDA Boronate Equivalent | Yield (%) |

| 1 | 2-Benzofuranboronic acid | 50 | 2-Benzofuran MIDA boronate | 92 |

| 2 | 2-Thiopheneboronic acid | 37 | 2-Thiophene MIDA boronate | 94 |

| 3 | 1-Methyl-2-indoleboronic acid | 14 | 1-Methyl-2-indole MIDA boronate | 93 |

| 4 | (E)-Prop-1-en-1-ylboronic acid | 55 | (E)-Prop-1-en-1-yl MIDA boronate | 91 |

| 5 | Cyclopropylboronic acid | 68 | Cyclopropyl MIDA boronate | 90 |

| Data sourced from a study on slow-release cross-coupling, demonstrating the coupling of various boronic acids and their MIDA derivatives with an aryl chloride.[12] |

Experimental Protocols

Detailed Methodology: A General Protocol for Suzuki-Miyaura Coupling